molecular formula C9H14N2O2 B2926361 N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2411288-04-3

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide

Cat. No. B2926361
CAS RN: 2411288-04-3
M. Wt: 182.223
InChI Key: KZLOVCYRTXYQFA-UHFFFAOYSA-N
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Description

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide, also known as MPMP, is a small molecule inhibitor that has been studied for its potential therapeutic applications. MPMP has been found to inhibit the activity of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to increased levels of acetylcholine in the brain. This increased acetylcholine can improve cognitive function, making N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide a potential treatment for diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been found to have antioxidant properties. This antioxidant activity can help protect cells from damage caused by free radicals, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other biochemical pathways. However, one limitation of using N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide in lab experiments is its potential toxicity. N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase. Another direction is the study of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide's potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of new methods for synthesizing N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide could lead to improved yields and lower costs for this compound.

Synthesis Methods

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide involves the reaction of 1-methyl-2-pyrrolidinone with allyl bromide to form N-allyl-1-methyl-2-pyrrolidinone. This compound is then reacted with acryloyl chloride to form N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide.

Scientific Research Applications

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.

properties

IUPAC Name

N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-8(12)10-6-7-4-5-11(2)9(7)13/h3,7H,1,4-6H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLOVCYRTXYQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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